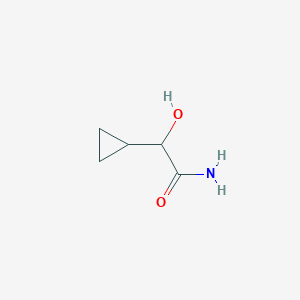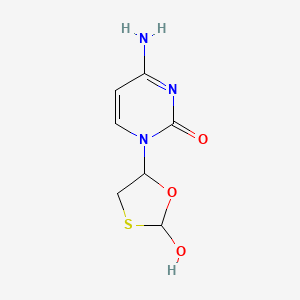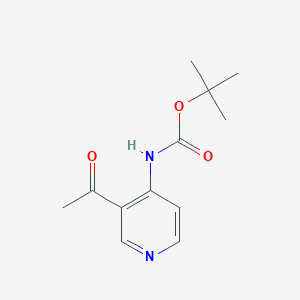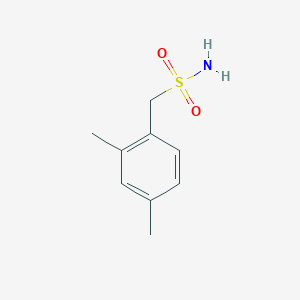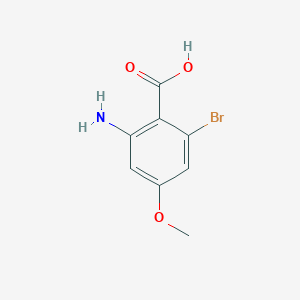
3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Descripción general
Descripción
3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione, commonly referred to as 3-MTP, is a type of synthetic organic compound with a wide range of potential applications in scientific research. 3-MTP is a highly versatile molecule, with a wide range of biological and biochemical properties, making it an attractive option for the study of a variety of biological processes.
Mecanismo De Acción
The mechanism of action of 3-MTP is not well understood. However, it is believed that the molecule interacts with a variety of proteins and enzymes, leading to changes in the structure and function of these proteins and enzymes. This interaction can lead to changes in the activity of the proteins and enzymes, which can affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
3-MTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to modulate the activity of enzymes involved in the synthesis of hormones and neurotransmitters. In addition, 3-MTP has been shown to modulate the activity of enzymes involved in the breakdown of toxins and other harmful compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-MTP in laboratory experiments has several advantages. It is a highly versatile molecule, with a wide range of biological and biochemical properties, making it an attractive option for the study of a variety of biological processes. In addition, 3-MTP is relatively easy to synthesize in the laboratory, making it a cost-effective option for research. However, 3-MTP can be toxic in high concentrations, so it is important to use caution when handling the compound in the laboratory.
Direcciones Futuras
The potential applications of 3-MTP in scientific research are vast and varied. It has been used in the study of cell signaling pathways and in the development of new drugs and drug delivery systems. In addition, 3-MTP could be used to study the structure and function of enzymes and proteins, as well as to study the structure and function of lipids and carbohydrates. Furthermore, 3-MTP could be used to study the biochemical and physiological effects of drugs and other compounds on the body. Finally, 3-MTP could be used to develop new methods for the detection and quantification of various compounds in biological samples.
Aplicaciones Científicas De Investigación
3-MTP has a wide range of potential applications in scientific research. It has been used as a model compound for studying the structure and function of enzymes, as well as for studying the structure and function of proteins, lipids, and carbohydrates. 3-MTP has also been used in the study of cell signaling pathways and in the development of new drugs and drug delivery systems.
Propiedades
IUPAC Name |
3-methyl-1-(3,3,3-trifluoropropyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-5-4-6(13)12(7(5)14)3-2-8(9,10)11/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCCPWSGEJKVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




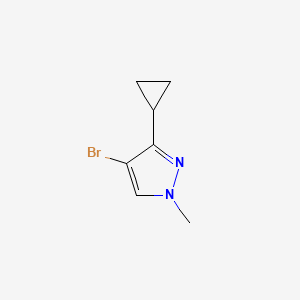


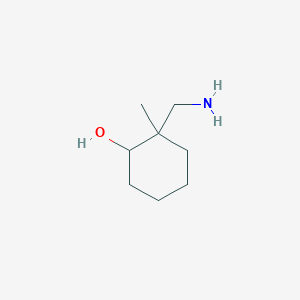
![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)
